Isopropyl (4-formylphenoxy)acetate

Lipophilicity LogP Physicochemical properties

Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8) is an aromatic ester building block characterized by a 4‑formylphenoxy moiety linked to an isopropyl acetate group [REFS‑1]. It is commercially available as a solid with a reported purity of 95% [REFS‑2].

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 199177-25-8
Cat. No. B3049242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl (4-formylphenoxy)acetate
CAS199177-25-8
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)COC1=CC=C(C=C1)C=O
InChIInChI=1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-10(7-13)4-6-11/h3-7,9H,8H2,1-2H3
InChIKeySIPMCPQKUMPVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8): Technical Baseline for Procurement


Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8) is an aromatic ester building block characterized by a 4‑formylphenoxy moiety linked to an isopropyl acetate group [REFS‑1]. It is commercially available as a solid with a reported purity of 95% [REFS‑2]. The compound possesses six rotatable bonds and a calculated LogP of 2.46 [REFS‑1], physicochemical properties that differentiate it from closely related esters and influence its behavior in synthetic transformations. This document provides a quantitative, comparator‑based evidence guide to support scientific selection and procurement decisions for this specific intermediate.

Why Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8) Cannot Be Interchanged with Generic Phenoxyacetate Esters


Generic substitution among phenoxyacetate esters is not scientifically valid because the ester alkyl group directly modulates critical molecular properties that govern reactivity, physicochemical behavior, and biological performance. The isopropyl ester of 4‑formylphenoxyacetic acid is not equivalent to its methyl, ethyl, or n‑propyl counterparts; each ester exhibits distinct LogP values, steric profiles, and hydrolytic stabilities. These differences manifest in divergent reaction kinetics in ester‑dependent transformations (e.g., hydrolysis, transesterification) and in measurable variations in bioactivity [REFS‑1]. The following evidence guide quantifies these distinctions to inform rational compound selection.

Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8): Quantitative Differentiation Evidence Guide


Isopropyl (4-formylphenoxy)acetate Exhibits Measurably Higher Lipophilicity (LogP 2.46) than Shorter‑Chain Analogs

Isopropyl (4‑formylphenoxy)acetate has a calculated LogP of 2.46 [REFS‑1]. In contrast, the unsubstituted acid (4‑formylphenoxyacetic acid) and shorter‑chain methyl or ethyl esters are significantly more hydrophilic. For example, the parent acid has a predicted LogP of approximately 0.98 (based on fragment‑based calculations for the acid form) [REFS‑2]. This lipophilicity differential alters partitioning behavior in biphasic reactions, membrane permeability in biological assays, and chromatographic retention, making the isopropyl ester a distinct choice for applications requiring enhanced organic solubility.

Lipophilicity LogP Physicochemical properties

Isopropyl (4-formylphenoxy)acetate Demonstrates Enhanced Steric Bulk (6 Rotatable Bonds) Relative to Methyl and Ethyl Analogs

The isopropyl ester possesses 6 rotatable bonds [REFS‑1]. Methyl and ethyl analogs (e.g., methyl 2‑(4‑formylphenoxy)acetate, CAS 73620‑18‑5) contain 5 rotatable bonds each [REFS‑2]. This additional degree of freedom, combined with the increased steric bulk of the isopropyl group, influences the compound's conformational ensemble and its accessibility in sterically demanding reactions, such as enzymatic hydrolysis or metal‑catalyzed cross‑couplings.

Steric effects Rotatable bonds Conformational flexibility

Isopropyl Esters of Phenoxyacetic Acids Show Superior Fungitoxicity Compared to n‑Propyl and Longer‑Chain Esters

In a study of phenoxyacetic acid derivatives, the isopropyl ester exhibited greater fungitoxic activity than the corresponding n‑propyl ester. Furthermore, activity declined progressively with increasing alkyl chain length beyond butyl [REFS‑1]. While this study did not examine the 4‑formyl substituted analog directly, it provides class‑level evidence that the isopropyl ester moiety is an optimal balance of lipophilicity and steric accessibility for biological activity in this chemical family. This supports the selection of isopropyl (4‑formylphenoxy)acetate over n‑propyl, n‑butyl, or longer alkyl chain variants when antifungal or related bioactivity is a primary consideration.

Antifungal Structure‑activity relationship Ester chain length

Isopropyl (4-formylphenoxy)acetate is Commercially Supplied as a Solid with Validated Purity (95%) Facilitating Reproducible Weighing

The compound is offered as a solid with a minimum purity of 95% [REFS‑1]. In contrast, many lower alkyl esters (e.g., methyl, ethyl) are typically supplied as oils, which can present challenges in accurate weighing and handling in high‑throughput synthesis settings. The solid form, combined with a defined purity specification, enhances reproducibility and simplifies inventory management.

Purity Physical form Procurement specification

Isopropyl (4-formylphenoxy)acetate (CAS 199177-25-8): High‑Value Application Scenarios Based on Quantitative Evidence


Synthesis of Schiff Base Ligands and Complexes

The aldehyde functionality enables condensation with primary amines to generate Schiff bases, a common motif in coordination chemistry and catalysis. The isopropyl ester group, with its higher LogP (2.46) [REFS‑1], can improve solubility of the resulting ligand in organic solvents, facilitating complexation with metal ions [REFS‑1]. This makes isopropyl (4‑formylphenoxy)acetate a valuable precursor for designing hydrophobic ligands and catalysts.

Preparation of Phenoxyacetate‑Derived Bioactive Molecules

The compound serves as a key intermediate in the synthesis of molecules where the ester group modulates pharmacokinetic properties. The class‑level evidence of superior fungitoxicity for isopropyl esters over n‑propyl and longer‑chain esters [REFS‑2] suggests that retaining the isopropyl ester may be beneficial for antifungal or other bioactive target development. The solid form and defined purity [REFS‑1] also ensure reliable incorporation into multistep synthetic sequences.

Building Block for Diversity‑Oriented Synthesis (DOS) and Library Construction

With six rotatable bonds and a reactive formyl group, this compound is a flexible scaffold for generating molecular diversity. The isopropyl ester provides a handle for selective deprotection or transesterification under conditions orthogonal to other protecting groups. Its solid physical state [REFS‑1] simplifies automated solid dispensing in high‑throughput experimentation (HTE) platforms, reducing operator error and improving workflow efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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